3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.ClH/c16-13-5-3-12-9-14(6-4-11(12)8-13)18-15-2-1-7-17-10-15;/h3-6,8-9,15,17H,1-2,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANJSDWQDAUKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 6-Bromo-2-naphthyl Intermediate
The key aromatic precursor, 6-bromo-2-naphthol or its derivatives, is typically prepared by selective bromination of 2-naphthol derivatives or by functional group transformations on naphthalene rings. Bromination is often achieved using N-bromosuccinimide (NBS) under acidic conditions such as sulfuric acid or trifluoroacetic acid to ensure regioselectivity at the 6-position.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination of 2-naphthol | NBS, H2SO4 or TFA, room temperature, overnight | ~70-75% | Regioselective bromination at 6-position; reaction monitored by HPLC-MS |
| Purification | Filtration, washing with water and organic solvents | - | Precipitate collected and dried for further use |
This step ensures the availability of a brominated naphthol suitable for ether formation.
Formation of the 6-Bromo-2-naphthyl Ether Linkage to Piperidine
The critical ether bond between the 6-bromo-2-naphthyl group and the piperidine nitrogen is formed via nucleophilic substitution or Williamson ether synthesis approaches. Typical procedures involve:
- Activation of the hydroxyl group on the bromonaphthol (e.g., as a tosylate or mesylate)
- Reaction with piperidine under basic or neutral conditions to form the ether linkage
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Activation of 6-bromo-2-naphthol | Tosyl chloride or mesyl chloride, pyridine, 0°C to room temperature | 60-80% | Conversion to tosylate/mesylate intermediate |
| Nucleophilic substitution | Piperidine, base (e.g., K2CO3), solvent (DMF or DMSO), 60-80°C, several hours | 65-85% | Ether bond formation; reaction monitored by TLC and LC-MS |
This approach ensures efficient coupling of the aromatic bromonaphthyl moiety to the piperidine ring via an oxygen atom.
Preparation of Piperidine Derivative and Hydrochloride Salt Formation
The piperidine moiety can be introduced either as free piperidine or as a protected derivative, depending on the synthetic route. After ether formation, the compound is converted to its hydrochloride salt to improve stability, solubility, and handling.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Ether intermediate | 3-[(6-Bromo-2-naphthyl)oxy]piperidine (free base) | - | Obtained from previous step |
| Salt formation | HCl gas or concentrated HCl in ethanol, room temperature to 70°C, 12-18 hours | 90-95% | Precipitation of hydrochloride salt, filtration, drying |
The hydrochloride salt is typically isolated as a crystalline solid with improved physicochemical properties.
Representative Reaction Scheme Summary
| Step | Reaction | Conditions | Yield Range |
|---|---|---|---|
| 1 | Bromination of 2-naphthol to 6-bromo-2-naphthol | NBS, H2SO4/TFA, RT, overnight | 70-75% |
| 2 | Activation of 6-bromo-2-naphthol (tosylation/mesylation) | Tosyl chloride, pyridine, 0°C-RT | 60-80% |
| 3 | Nucleophilic substitution with piperidine | Piperidine, K2CO3, DMF/DMSO, 60-80°C | 65-85% |
| 4 | Formation of hydrochloride salt | HCl in EtOH, 70°C, 12-18h | 90-95% |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography on silica gel is routinely employed after ether formation to purify the intermediate.
- Spectroscopy: LC-MS and ^1H NMR are used to confirm structure and purity at each stage.
- Crystallization: The hydrochloride salt is often purified by recrystallization from ethanol or ethyl acetate.
Research Findings and Optimization Notes
- The bromination step requires careful control of temperature and acid concentration to avoid polybromination.
- Ether formation yields can be improved by optimizing base strength and solvent polarity.
- Hydrochloride salt formation is favored by prolonged stirring at elevated temperature to ensure complete conversion and crystallization.
- Use of dry solvents and inert atmosphere can enhance reaction reproducibility and product purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom on the naphthalene ring undergoes substitution reactions with nucleophiles under controlled conditions. Key findings include:
-
Amine Substitution : Reactions with secondary amines (e.g., pyrrolidine, piperidine) in the presence of sodium metabisulfite yield amino-substituted derivatives. For example:
| Reagent | Equivalents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine | 5.0 | H₂O | Reflux | 81 |
| Piperidine | 5.0 | H₂O | Reflux | 78 |
-
Mechanistic Insight : The reaction proceeds via an intermediate sulfite complex, facilitating nucleophilic attack . Steric hindrance from the naphthalene system necessitates elevated temperatures for efficient substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Pd-catalyzed couplings, enabling carbon–heteroatom bond formation:
-
Buchwald-Hartwig Amination : Substitution with aryl amines forms biaryl amine derivatives.
-
Suzuki-Miyaura Coupling : Reaction with boronic acids introduces aryl/heteroaryl groups.
Acid/Base-Mediated Ether Cleavage
The ether linkage between the naphthalene and piperidine moieties is susceptible to cleavage under harsh acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ether bond, yielding 6-bromo-2-naphthol and piperidine hydrochloride.
-
Basic Conditions : Strong bases (e.g., NaOH) induce elimination pathways, though competing side reactions reduce selectivity.
Functionalization of the Piperidine Ring
The piperidine moiety undergoes characteristic amine reactions:
-
Salt Formation : Reacts with strong acids (e.g., HBr) to form alternative salts, altering solubility .
-
Reductive Alkylation : Treatment with aldehydes/ketones and reducing agents (e.g., NaBH₃CN) introduces alkyl groups at the nitrogen .
Oxidative Transformations
-
Diazotization : The primary amine (after deprotonation) forms diazonium salts, enabling Sandmeyer-type reactions for halogen exchange or aryl coupling .
Comparative Reactivity with Structural Analogs
Reactivity differences arise from the bromine position and piperidine substitution:
| Compound | Key Reactivity Difference |
|---|---|
| 4-[(6-Bromo-2-naphthyl)oxy]piperidine | Higher steric hindrance at position 4 reduces substitution rates |
| 1-(6-Bromo-2-naphthyl)pyrrolidine | Enhanced solubility in polar solvents due to smaller ring size |
Scientific Research Applications
Organic Synthesis
3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride serves as a building block in organic synthesis. Its brominated structure allows for various substitution reactions, enabling the formation of complex organic molecules. It can participate in:
- Substitution Reactions : The bromine atom can be replaced by different nucleophiles.
- Coupling Reactions : It can be utilized in Suzuki or Heck reactions to create biaryl compounds.
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications, particularly in drug discovery targeting neurological pathways. Its properties suggest possible uses as:
- Lead Compounds : For developing new drugs aimed at treating neurological disorders.
- Chemical Probes : In proteomics research due to the piperidine ring's ability to interact with various proteins.
Research indicates that this compound may exhibit biological activities, including:
- Antibacterial Properties : Potential activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Investigated for its pharmacological properties that may alleviate inflammation and pain.
Case Studies and Research Findings
Recent studies have highlighted the compound's applications in various contexts:
- Antibacterial Activity : In vitro studies have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibacterial agents .
- Therapeutic Development : Investigations into its mechanism of action reveal that it interacts with specific molecular targets, modulating enzyme or receptor activity, which is crucial for understanding its therapeutic potential .
- Synthetic Applications : The compound has been successfully used as a precursor in the synthesis of other bioactive molecules, showcasing its versatility in organic chemistry .
Mechanism of Action
The mechanism of action of 3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
*Hypothetical data inferred from analogs.
Substituent Effects on Pharmacological Profile
- Brominated Naphthyl vs. Benzodioxol/Fluorophenyl (Paroxetine HCl): Paroxetine’s benzodioxol and fluorophenyl groups contribute to its selective serotonin reuptake inhibition (SSRI) activity .
- Chlorophenylpropoxy (BF 2649) :
BF 2649’s chlorophenylpropoxy chain confers histamine H1 receptor antagonism (K_b = 0.16 nM) . The bromonaphthyl group’s bulkiness might alter receptor binding kinetics compared to linear propoxy chains. - Halogen Diversity :
Bromine’s larger atomic radius and polarizability, compared to chlorine or fluorine, could increase van der Waals interactions with hydrophobic binding pockets, as seen in halogen-rich analogs like the 2-chloro-6-fluoro derivative .
Physicochemical Properties
- Molecular Weight and Solubility :
The bromonaphthyl group increases molecular weight (~354.68 g/mol) relative to smaller analogs like 3-[(4-isopropylbenzyl)oxy]piperidine HCl (269.81 g/mol) . This may reduce solubility in aqueous media, necessitating formulation optimization. - Thermal Stability :
Brominated aromatic systems (e.g., 1,6-dibromo-naphthol derivatives in ) often exhibit thermal stability up to 200°C , suggesting the target compound may share similar robustness.
Notes
- References are cited using evidence IDs (e.g., ), corresponding to the provided sources.
Biological Activity
3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1185133-11-2, is characterized by its unique structural features, which include a piperidine ring and a brominated naphthyl moiety. Research into its biological activity has primarily focused on its effects in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₆H₁₉BrClNO
- Molecular Weight : 352.69 g/mol
- Structure : The compound consists of a piperidine ring substituted with a 6-bromo-2-naphthyl ether, which is significant for its interaction with biological targets.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, potentially affecting enzyme activity and receptor binding sites. This interaction may lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests have demonstrated that derivatives similar to this compound exhibit significant activity against various pathogens, including bacteria and fungi. For instance:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(6-Bromo-2-naphthyl)oxy]piperidine | Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Similar derivatives | Escherichia coli | Varies by derivative |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in cancer research. In studies involving various human cancer cell lines, it was found that modifications to the piperidine structure could enhance cytotoxicity against tumor cells:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 9.27 |
| OVXF (ovarian adenocarcinoma) | 2.76 |
| PXF (pleural mesothelioma) | 1.14 |
The selectivity of these compounds towards specific cancer types indicates their potential as targeted therapies .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of various derivatives of piperidine compounds, including those related to this compound. The results indicated strong antibacterial properties against resistant strains of bacteria, highlighting the need for further development in this area . -
Cancer Cell Line Evaluation :
Another study focused on the anticancer properties of piperidine derivatives, showing that specific substitutions could lead to enhanced potency against multiple cancer cell lines. The research emphasized the importance of structural modifications in optimizing therapeutic efficacy .
Q & A
Q. What are the critical steps in synthesizing 3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves three key steps:
- Bromination : Introducing bromine to the naphthyl precursor under controlled electrophilic substitution conditions (e.g., using Br₂ or NBS with a Lewis acid catalyst).
- Coupling : Linking the brominated naphthyl group to the piperidine ring via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in polar aprotic solvents like DMF at 80–100°C).
- Salt Formation : Treating the free base with HCl in anhydrous ether or ethanol to form the hydrochloride salt, enhancing solubility .
Q. Optimization strategies :
- Temperature control : Higher temperatures accelerate coupling but may increase side reactions (e.g., dehalogenation).
- Solvent selection : Polar aprotic solvents improve nucleophilicity, while protic solvents stabilize intermediates during salt formation.
- Purification : Column chromatography or recrystallization ensures >95% purity, validated via NMR and mass spectrometry .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability, and what methods validate these properties?
The hydrochloride salt improves aqueous solubility by introducing ionic interactions, critical for in vitro assays (e.g., receptor binding studies). Stability is assessed via:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled heating.
- HPLC-UV : Monitors degradation products under accelerated storage conditions (40°C/75% RH for 4 weeks).
- Dynamic Light Scattering (DLS) : Evaluates colloidal stability in buffer solutions (e.g., PBS at pH 7.4) .
Q. Which initial biological activity screening assays are recommended for this compound, and how should controls be designed?
- Target-based assays : Radioligand binding studies (e.g., for GPCRs or ion channels) using tritiated ligands to measure IC₅₀ values.
- Cell viability assays : MTT or resazurin reduction in relevant cell lines to rule out cytotoxicity (EC₅₀ > 10 µM preferred).
- Controls : Include vehicle-only (DMSO <0.1%), positive controls (e.g., known inhibitors), and negative controls (unrelated scaffolds) to validate assay specificity .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the compound’s biological activity across different assay systems?
- Orthogonal assays : Cross-validate results using fluorescence polarization (FP) alongside surface plasmon resonance (SPR) to distinguish binding artifacts.
- Assay condition standardization : Control variables like buffer ionic strength, temperature, and cell passage number.
- Computational modeling : Molecular dynamics simulations predict binding modes under varying conditions, identifying assay-specific interference (e.g., solvent interactions) .
Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?
- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) to the naphthyl ring to reduce metabolic oxidation.
- Prodrug design : Mask the piperidine amine with acetyl or carbamate groups to improve blood-brain barrier penetration.
- Microsomal stability assays : Use liver microsomes (human/rodent) to quantify metabolic half-life (t₁/₂) and guide structural modifications .
Q. How can reaction mechanisms for piperidine-naphthyl coupling be elucidated using computational and experimental methods?
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure).
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to probe bond-breaking events.
- In situ NMR : Monitor intermediate formation (e.g., Meisenheimer complexes) under varying pH and solvent conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
